molecular formula C11H18N2O B3249543 N-(1-cyanocyclopentyl)pentanamide CAS No. 194984-24-2

N-(1-cyanocyclopentyl)pentanamide

Cat. No.: B3249543
CAS No.: 194984-24-2
M. Wt: 194.27 g/mol
InChI Key: PJYSXZCTXNJKHW-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)pentanamide is an organic compound with the molecular formula C11H18N2O It is characterized by the presence of a cyanocyclopentyl group attached to a pentanamide moiety

Preparation Methods

The synthesis of N-(1-cyanocyclopentyl)pentanamide typically involves the reaction of 1-aminocyclopentane carbonitrile with valeryl chloride. The reaction is carried out in an anhydrous solvent, such as ethanol, under controlled temperature conditions. The mixture is heated to around 50°C under a nitrogen atmosphere and stirred to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(1-cyanocyclopentyl)pentanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-cyanocyclopentyl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)pentanamide involves its interaction with specific molecular targets. The cyanocyclopentyl group can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(1-cyanocyclopentyl)pentanamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-(1-cyanocyclopentyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-3-6-10(14)13-11(9-12)7-4-5-8-11/h2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYSXZCTXNJKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1(CCCC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045072
Record name N-(1-Cyanocyclopentyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194984-24-2
Record name N-(1-Cyanocyclopentyl)pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194984-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Cyanocyclopentyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 11.0 g (0.1 mol) of 1-amino-1-cyanocyclopentane dissolved in 100 ml of dichloromethane, 15 ml 10. g (0.1 mol) of triethylamine was added, then dropwise 13 ml, 13 g (0.1 mol) of valeroyl chloride, while keeping the temperature at 25-35° C. The reaction mixture was stirred at 30-35° C. for 2 hours, then it was washed with water. The phases were separated, the organic phase was evaporated to obtain the pure title compound as an oil. The compound was identified by elementary analysis, IR, NMR and GC-MS spectrometry.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
10
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 11.0 g (0.1 mol) of 1-amino-1-cyanocyclopentane dissolved in 100 ml of dichloromethane, 15 ml 10.9 g (0.1 mol) of triethylamine was added, then dropwise 13 ml, 13 g (0.1 mol) of valeroyl chloride, while keeping the temperature at 25-35° C. The reaction mixture was stirred at 30-35° C. for 2 hours, then it was washed with water. The phases were separated, the organic phase was evaporated to obtain the pure title compound as an oil. The compound was identified by elementary analysis, IR, NMR and GC-MS spectomety.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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